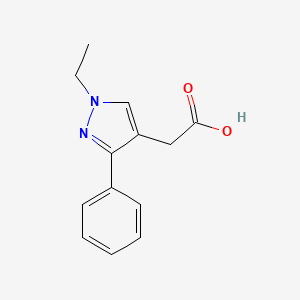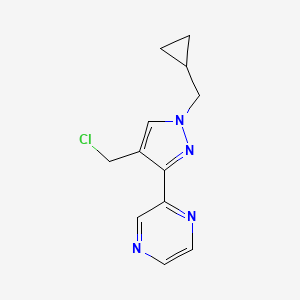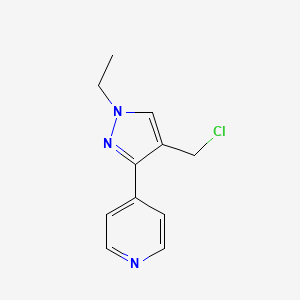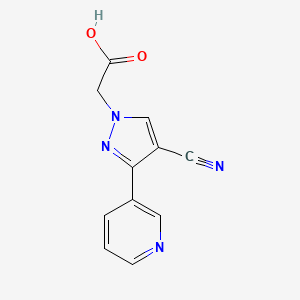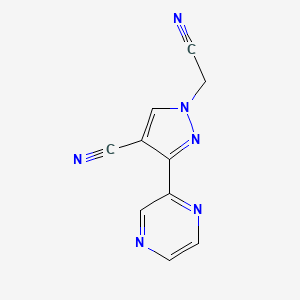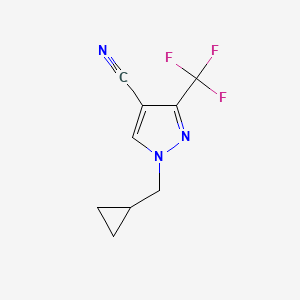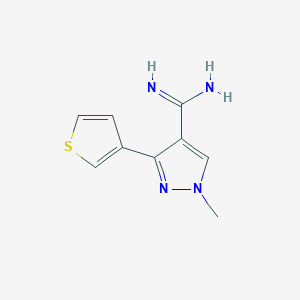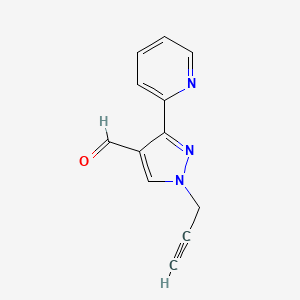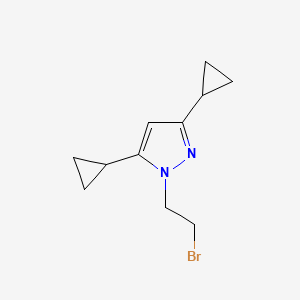
1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole
Vue d'ensemble
Description
The compound “1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of a bromoethyl group and two cyclopropyl groups attached to the pyrazole ring could potentially influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring would be a bromoethyl group and two cyclopropyl groups .Chemical Reactions Analysis
The bromoethyl group in the compound is a good leaving group, which means it could undergo nucleophilic substitution reactions . The pyrazole ring, being aromatic, could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of a bromoethyl group could potentially make the compound relatively polar and could influence its boiling and melting points .Applications De Recherche Scientifique
Pyrazole derivatives are a significant focus in scientific research due to their extensive biological activities and applications in medicinal chemistry. These compounds, including 1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole, have been explored for various therapeutic potentials, such as anticancer, antimicrobial, and anti-inflammatory activities. The versatility of pyrazole as a core structure in pharmaceuticals underscores its importance in drug development and synthetic chemistry.
Synthesis and Bioevaluation
Pyrazole derivatives are synthesized through various methods, including condensation followed by cyclization, which can be accomplished under different conditions to yield compounds with significant biological activities (Dar & Shamsuzzaman, 2015). The synthesis often involves reagents like phosphorus oxychloride and dimethyl formamide, highlighting the chemical flexibility and synthetic utility of pyrazole derivatives in creating bioactive compounds.
Biological Activities and Applications
Pyrazole derivatives exhibit a wide range of biological activities. They have been found to possess properties such as anticancer, antimicrobial, antifungal, and antioxidant activities. These activities make them valuable in the development of new therapeutic agents. For example, research shows that novel pyrazole derivatives synthesized under microwave conditions exhibit promising herbicidal and antimicrobial properties (Sheetal et al., 2018).
Advancements in Pyrazole Chemistry
Recent studies have focused on developing new synthetic strategies for pyrazoline derivatives, a closely related class, to discover new anticancer agents, demonstrating the ongoing interest in pyrazole chemistry for drug development (Ray et al., 2022). These efforts highlight the potential of pyrazole and its derivatives in creating innovative treatments for various diseases.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromoethyl)-3,5-dicyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJOSJAQMGWHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCBr)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-3,5-dicyclopropyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




